molecular formula C11H13N3O B2471790 1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine CAS No. 1226218-45-6

1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine

Cat. No.: B2471790
CAS No.: 1226218-45-6
M. Wt: 203.245
InChI Key: YIPLRMZJZGFFCP-UHFFFAOYSA-N
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Description

1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 1-position, a phenoxymethyl group at the 3-position, and an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate. The reaction is carried out in a solvent such as ethanol or methanol at temperatures ranging from 0-78°C for 1-16 hours . The product is then purified through standard workup procedures.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of polyphosphate esters and oximes derived from 3,4-diphenylbut-3-en-2-one derivatives has been shown to be effective in synthesizing similar compounds .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxymethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

IUPAC Name

2-methyl-5-(phenoxymethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-11(12)7-9(13-14)8-15-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPLRMZJZGFFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)COC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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